molecular formula C13H15ClN4O4S B13998168 1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea CAS No. 93127-26-5

1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea

Cat. No.: B13998168
CAS No.: 93127-26-5
M. Wt: 358.80 g/mol
InChI Key: UTWDAVOXFZOSIR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloroethyl group, a phenyl ring, and an oxazole moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Chloroethylamine: This can be achieved by reacting ethylene oxide with hydrochloric acid.

    Formation of the Phenyl Urea Derivative: The 2-chloroethylamine is then reacted with 4-aminophenyl isocyanate to form the phenyl urea derivative.

    Introduction of the Oxazole Moiety: The final step involves the reaction of the phenyl urea derivative with 5-methyl-1,2-oxazole-3-sulfonyl chloride under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the oxazole moiety.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxazole moiety may interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-phenylurea: Lacks the oxazole moiety, making it less complex.

    1-(2-Chloroethyl)-3-[4-(methylsulfonyl)phenyl]urea: Contains a methylsulfonyl group instead of the oxazole moiety.

    1-(2-Chloroethyl)-3-[4-(sulfamoyl)phenyl]urea: Lacks the methyl group on the oxazole ring.

Uniqueness

1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea is unique due to the presence of the 5-methyl-1,2-oxazole-3-yl group, which imparts distinct chemical and biological properties

Properties

CAS No.

93127-26-5

Molecular Formula

C13H15ClN4O4S

Molecular Weight

358.80 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C13H15ClN4O4S/c1-9-8-12(17-22-9)18-23(20,21)11-4-2-10(3-5-11)16-13(19)15-7-6-14/h2-5,8H,6-7H2,1H3,(H,17,18)(H2,15,16,19)

InChI Key

UTWDAVOXFZOSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NCCCl

Origin of Product

United States

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